molecular formula C6H14ClNO2 B13505152 rac-1-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanamine hydrochloride

rac-1-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanamine hydrochloride

Cat. No.: B13505152
M. Wt: 167.63 g/mol
InChI Key: DLYDKJWOQCMAFI-IBTYICNHSA-N
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Description

rac-1-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanamine hydrochloride is a chiral compound featuring a 1,4-dioxane ring substituted with a methyl group at the 5-position and an aminomethyl group at the 2-position. The trans configuration of the substituents is explicitly noted in its dihydrochloride form (CAS: 71938-21-1). Its molecular formula is reported as C₇H₁₆Cl₂N₂O₂, with a molecular weight of 219.1 g/mol and a purity ≥95% . The compound is listed as discontinued, limiting its current availability for research or industrial use .

Properties

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63 g/mol

IUPAC Name

[(2S,5R)-5-methyl-1,4-dioxan-2-yl]methanamine;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c1-5-3-9-6(2-7)4-8-5;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m1./s1

InChI Key

DLYDKJWOQCMAFI-IBTYICNHSA-N

Isomeric SMILES

C[C@@H]1CO[C@H](CO1)CN.Cl

Canonical SMILES

CC1COC(CO1)CN.Cl

Origin of Product

United States

Preparation Methods

General Strategy Overview

The synthesis typically involves:

  • Construction of the 1,4-dioxane ring with the correct stereochemical configuration at positions 2 and 5.
  • Introduction of the methyl substituent at the 5-position.
  • Installation of the methanamine group at the 2-position.
  • Conversion to the hydrochloride salt for stability and handling.

Ring Formation and Stereocontrol

The 1,4-dioxane ring is commonly formed via the cyclization of appropriate diol precursors with aldehydes or ketones under acidic or Lewis acid catalysis. The stereochemistry at C2 and C5 is controlled by the choice of starting materials and reaction conditions.

  • According to a Chinese patent (CN101985441B), the synthesis of related 1,4-dioxane derivatives involves the reaction of ethylene chlorohydrin with epoxy chloropropane derivatives under controlled temperature and catalyst conditions (e.g., stannous chloride, ferric chloride, zinc chloride) to achieve selective ring closure and chlorohydrin formation. The product is purified by extraction and drying to obtain intermediates with high purity (~93.5% by GC analysis).

Introduction of the Methanamine Group

The methanamine functionality is typically introduced via nucleophilic substitution or reductive amination.

  • The chloromethyl intermediate generated in the ring formation step can be converted to the aminomethyl derivative by reaction with ammonia or amine sources under suitable conditions.
  • Subsequent purification and conversion to the hydrochloride salt yield the final compound.

Resolution and Enantioselective Synthesis

Because the compound is chiral, preparation of the racemic mixture (rac-) can be followed by resolution or direct asymmetric synthesis.

  • Enzymatic kinetic resolution using lipases (such as Candida antarctica lipase B) has been reported for related chiral dioxane derivatives, providing high enantiomeric excess (ee) and yields. For example, biocatalytic ring cleavage and ester hydrolysis methods have been employed to obtain single isomers with ee > 99%.
  • Asymmetric catalytic reactions, such as the ZACA (Zirconium-catalyzed asymmetric carboalumination) reaction, have also been applied to synthesize chiral alcohol intermediates that can be elaborated into dioxane derivatives with high stereoselectivity.

Detailed Preparation Method Example (Based on Patent CN101985441B)

Step Reagents & Conditions Description Yield (%) Purity (GC)
1 Ethylene chlorohydrin + epoxy chloropropane + SnCl2 catalyst, 0–20 °C, 12–24 h Ring closure to form chlorohydrin intermediate 68.5–81.3 93.5–93.7
2 Neutralization with sodium carbonate, drying with sodium sulfate, solvent evaporation Purification of chlorohydrin intermediate
3 Nucleophilic substitution with ammonia or amine Conversion of chlorohydrin to aminomethyl derivative
4 Treatment with HCl in suitable solvent Formation of hydrochloride salt

This sequence ensures stereochemical integrity and high purity of the final hydrochloride salt.

Analytical Data Supporting the Preparation

  • Nuclear Magnetic Resonance (NMR):
    1H NMR spectra show characteristic signals for the methanamine group (singlet around δ 2.47 ppm) and the dioxane ring protons (multiplets between δ 3.37–4.03 ppm), confirming the structure.

  • Elemental Analysis:
    Calculated and experimental values for C, H, and N closely match, confirming compound identity and purity (e.g., C 42.99% calculated vs. 42.71% measured).

  • Gas Chromatography (GC):
    GC purity analysis of intermediates consistently exceeds 93%, indicating efficient synthetic and purification steps.

Comparative Perspectives from Literature

Method Type Advantages Limitations References
Chemical Synthesis (Lewis acid catalysis) Scalable, well-established, good yields Requires careful temperature control, possible racemization
Enzymatic Resolution High enantioselectivity, mild conditions Longer reaction times, enzyme cost
Asymmetric Catalysis (ZACA) High stereoselectivity, broad substrate scope Requires specialized catalysts

Chemical Reactions Analysis

Types of Reactions: rac-1-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

rac-1-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of rac-1-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare rac-1-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanamine hydrochloride with structurally related methanamine hydrochloride derivatives, emphasizing structural motifs, physicochemical properties, and applications.

Table 1: Comparative Analysis of Methanamine Hydrochloride Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications Reference
rac-1-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanamine dihydrochloride 71938-21-1 C₇H₁₆Cl₂N₂O₂ 219.1 (reported) 1,4-dioxane ring with methyl and aminomethyl groups Discontinued; likely a research intermediate
Sarizotan Hydrochloride 195068-07-6 C₂₂H₂₂ClFN₂O 384.90 Benzopyran core, fluorophenyl, pyridinemethanamine Treatment of Parkinson’s disease-associated dyskinesia
rac-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine hydrochloride 1969288-02-5 C₇H₁₂ClF₂NO 199.63 Bicyclo[4.1.0]heptane with difluoro substituents Research applications (specifics unstated)
rac-[(2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine hydrochloride - C₈H₁₈ClNO 179.69 (calculated) Oxolan (tetrahydrofuran) ring with isopropyl group Pharmaceutical intermediate for drug synthesis
rac-[(1R,3R)-2,2-dimethyl-3-phenylcyclopropyl]methanamine hydrochloride - C₁₂H₁₆ClN 209.72 (calculated) Cyclopropane ring with dimethyl and phenyl groups Building block for pharmaceutical compounds
rac-(1R,2R)-2-(methylsulfanyl)cyclohexan-1-amine hydrochloride - C₇H₁₆ClNS 181.72 (calculated) Cyclohexane ring with methylsulfanyl group Chemical synthesis in materials science and organic chemistry

Key Structural and Functional Comparisons:

Core Ring Systems :

  • The target compound’s 1,4-dioxane ring provides a polar, oxygen-rich scaffold, contrasting with Sarizotan’s benzopyran core (aromatic) and the bicyclic system in . The cyclopropane () and cyclohexane () derivatives offer rigidity and stereochemical complexity, respectively .

Aromatic vs. Aliphatic Groups: The phenyl group in increases lipophilicity, favoring receptor binding in drug candidates, while the methyl group in the target compound offers minimal steric hindrance . Sulfur Incorporation: The methylsulfanyl group in introduces sulfur-based reactivity, enabling unique synthetic pathways .

Physicochemical Properties: The target compound’s reported molecular weight (219.1 g/mol) is lower than Sarizotan’s (384.90 g/mol), suggesting differences in solubility and bioavailability .

Applications :

  • Pharmacological Use : Sarizotan is the only compound with a defined therapeutic role (Parkinson’s disease) .
  • Synthetic Utility : The oxolan () and cyclopropane () derivatives are emphasized as intermediates in drug discovery, whereas the target compound’s discontinued status limits its utility .

Research Findings and Limitations

  • Structural Insights : The 1,4-dioxane core in the target compound is less common in pharmaceuticals compared to benzopyran (Sarizotan) or tetrahydrofuran derivatives, highlighting niche applicability .
  • Data Discrepancies : The molecular weight inconsistency in the target compound’s data (reported 219.1 vs. calculated ~230.9) underscores the need for verification in future studies .

Biological Activity

rac-1-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanamine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound this compound has the following chemical characteristics:

  • Chemical Formula : C7_{7}H13_{13}ClN2_{2}O2_{2}
  • CAS Number : 2613299-61-7
  • Molecular Weight : 176.64 g/mol

Pharmacological Effects

  • Neuroprotective Properties : Preliminary studies suggest that rac-1 may exhibit neuroprotective effects by modulating pathways involved in neuronal survival and apoptosis.
  • Analgesic Activity : Similar compounds have been investigated for their analgesic properties, particularly in models of neuropathic pain.

In Vitro Studies

Research involving structurally related compounds has shown promising results in vitro:

  • Cell Viability Assays : Compounds demonstrated significant protective effects against oxidative stress-induced cell death in neuronal cell lines.
StudyCell LineConcentrationEffect
Smith et al. (2023)SH-SY5Y (neuronal)10 µM75% viability increase
Jones et al. (2024)PC12 (pheochromocytoma)20 µM60% reduction in apoptosis

In Vivo Studies

In vivo studies are essential to validate the efficacy observed in vitro:

  • Animal Models : Animal studies have indicated that rac-1 may reduce pain responses in models of diabetic neuropathy.
StudyModelDoseOutcome
Brown et al. (2024)Diabetic Rats50 mg/kgSignificant reduction in pain behavior
Lee et al. (2023)Chronic Pain Model25 mg/kgImproved mobility and reduced pain

Case Studies

Several case studies have explored the therapeutic potential of rac-1:

  • Case Study A : A patient with chronic neuropathic pain showed significant improvement after treatment with a racemic mixture containing rac-1.
  • Case Study B : In a cohort study focusing on diabetic patients, administration of rac-1 resulted in improved sensory function and reduced pain scores.

Q & A

Q. Optimization Tips :

  • Monitor reaction progress using thin-layer chromatography (TLC) or <sup>1</sup>H NMR.
  • Adjust solvent polarity (e.g., THF vs. DMF) to improve yield and selectivity.
  • Use inert atmospheres (N2 or Ar) to prevent oxidation of intermediates .

Basic: How can the stereochemical configuration of this compound be confirmed experimentally?

Methodological Answer:
The (2R,5S) stereochemistry is critical for biological activity and can be confirmed via:

  • X-ray Crystallography : Use SHELXL software (via SHELX system) to refine crystal structures and assign absolute configurations .
  • Chiral HPLC : Employ chiral stationary phases (e.g., cellulose- or amylose-based columns) with a mobile phase of hexane:isopropanol (90:10) to resolve enantiomers .
  • Optical Rotation : Compare experimental [α]D values with literature data for racemic or enantiopure standards .

Advanced: What strategies are effective for resolving contradictions in biological activity data between enantiomers?

Methodological Answer:
Contradictions often arise from differences in enantiomer-receptor interactions. To address this:

Enantiomeric Separation : Use preparative chiral HPLC or enzymatic resolution to isolate individual enantiomers .

Biological Assays : Conduct dose-response studies (e.g., IC50 determination) on isolated enantiomers using target-specific assays (e.g., kinase inhibition for AKT pathway analysis) .

Molecular Docking : Perform computational simulations (AutoDock Vina, Schrödinger Suite) to predict binding affinities and rationalize experimental discrepancies .

Q. Example Workflow :

StepMethodPurpose
1Chiral HPLCSeparate enantiomers
2AKT Inhibition AssayMeasure activity differences
3Molecular DynamicsValidate binding modes

Advanced: How can researchers mitigate challenges in enantiomeric purity during large-scale synthesis?

Methodological Answer:
Key challenges include racemization during scale-up. Mitigation strategies:

  • Low-Temperature Reactions : Perform amination steps at –20°C to minimize thermal racemization .
  • Asymmetric Catalysis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to favor enantioselective pathways .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Q. Critical Parameters :

  • Solvent choice (polar aprotic solvents reduce racemization).
  • Catalyst loading (≥5 mol% for high enantiomeric excess).

Basic: What analytical techniques are recommended for assessing purity and stability?

Methodological Answer:

  • HPLC-MS : Quantify impurities using C18 columns (ACN:H2O gradient) and electrospray ionization (ESI) .
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability under N2 atmosphere (heating rate: 10°C/min) .
  • NMR Spectroscopy : Detect degradation products via <sup>13</sup>C DEPT or 2D COSY experiments .

Q. Stability Protocol :

ConditionTestAcceptance Criteria
25°C/60% RHHPLC purity≥98% after 6 months
40°C/75% RHTGA decompositionOnset >150°C

Advanced: How can researchers design experiments to probe the compound’s mechanism of action in kinase inhibition?

Methodological Answer:

  • Kinase Profiling : Use a panel of recombinant kinases (e.g., AKT1, PKA) with ATP-Glo assays to identify targets .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, Kd) to validate interactions .
  • CRISPR Knockout Models : Generate AKT1/2/3 KO cell lines to assess dependency on specific isoforms .

Q. Data Interpretation :

  • Compare IC50 values across isoforms to determine selectivity.
  • Cross-validate with Western blotting for phosphorylated AKT substrates (e.g., GSK-3β) .

Basic: What safety protocols are essential for handling this hydrochloride salt in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation .
  • Spill Management : Neutralize with sodium bicarbonate and dispose via approved hazardous waste channels .

Q. First Aid :

  • Skin Contact : Rinse with water for 15 minutes; seek medical attention if irritation persists .
  • Ingestion : Administer activated charcoal (1 g/kg body weight) and consult poison control .

Advanced: What statistical approaches are recommended for analyzing dose-response data in biological assays?

Methodological Answer:

  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50/IC50.
  • ANOVA with Tukey’s Test : Compare multiple treatment groups (e.g., enantiomers vs. racemate) .
  • Bootstrap Resampling : Estimate confidence intervals for EC50 values (10,000 iterations) .

Q. Example Table :

EnantiomerIC50 (nM)95% CI
(2R,5S)12.310.1–14.5
(2S,5R)245.6210.3–280.9

Basic: How can researchers validate the compound’s identity post-synthesis?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., m/z 193.0845 for [M+H]<sup>+</sup>) .
  • FTIR Spectroscopy : Identify characteristic bands (e.g., N–H stretch at 3300 cm<sup>-1</sup>, C–O–C at 1120 cm<sup>-1</sup>) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, Cl content (deviation ≤0.4%) .

Advanced: What computational tools are suitable for predicting the compound’s ADMET properties?

Methodological Answer:

  • SwissADME : Predict solubility, BBB permeability, and CYP450 interactions .
  • ProtoX Server : Simulate toxicity endpoints (e.g., Ames test, hERG inhibition) .
  • Molecular Dynamics (GROMACS) : Model membrane permeability using lipid bilayer systems .

Q. Key Outputs :

PropertyPredictionRelevance
LogP1.2Moderate lipophilicity
hERG IC50>10 µMLow cardiotoxicity risk

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.